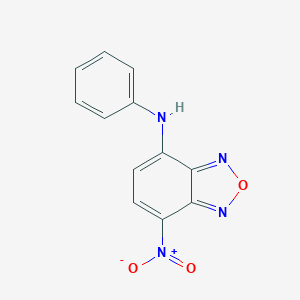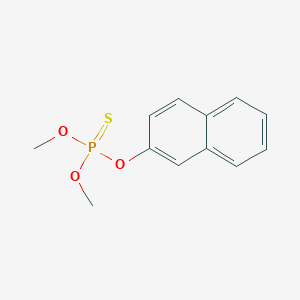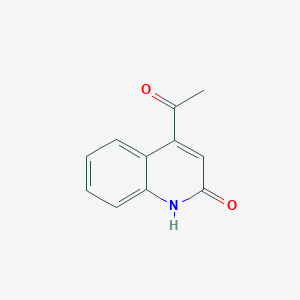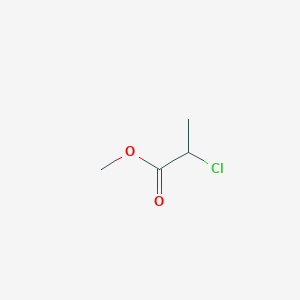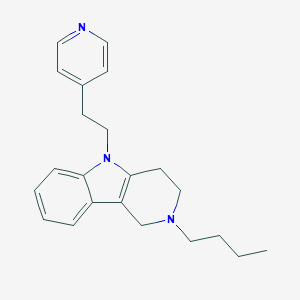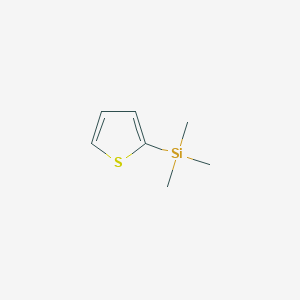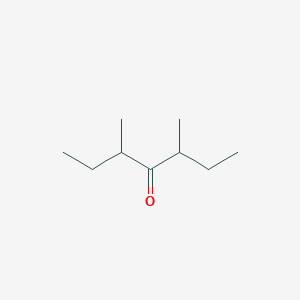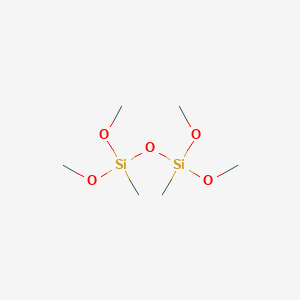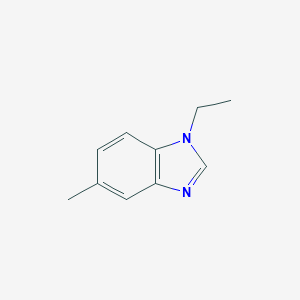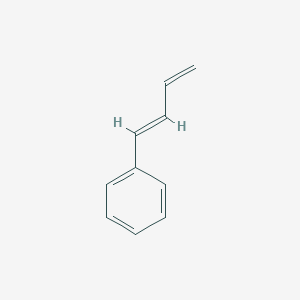
1-Phenyl-1,3-Butadien
Übersicht
Beschreibung
1-Phenyl-1,3-butadiene, also known as p-dibenzylbenzene, is an alicyclic hydrocarbon compound with the chemical formula C14H12. It is a colorless, crystalline solid that is insoluble in water and has a melting point of approximately 50°C. It is commonly used as a starting material in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a reagent in the laboratory for various reactions, such as the Grignard reaction and the Wittig reaction.
Wissenschaftliche Forschungsanwendungen
Industrielle Chemie und Materialien
1,3-Butadien ist ein wichtiger aliphatischer Ausgangsstoff für die chemische Industrie und das wichtigste 1,3-Dien . Es wird als billiger und reichlich vorhandener Rohstoff für neue Anwendungen verwendet, insbesondere in der chemischen Industrie . Der Schlüssel zum Erfolg bei der Erzielung dieser industriell relevanten Umwandlungen von 1,3-Butadien lag hauptsächlich in der Entwicklung innovativer effizienter Katalysatoren .
Herstellung von Fein- und Massenchemikalien
Derzeit werden mehrere homogen katalysierte Verfahren und Technologien verwendet oder haben das Potenzial, Fein- und Massenchemikalien aus 1,3-Butadien herzustellen . So zum Beispiel liefern palladiumkatalysierte Telomerisierungen wertvolle Chemikalien durch die selektive Dimerisierung von 1,3-Dienen mit gleichzeitiger Addition verschiedener Nukleophile .
Synthese von 1-Octen, 1-Octanol und verschiedenen Lactonen
Diese Chemikalien können durch die selektive Dimerisierung von 1,3-Dienen mit gleichzeitiger Addition verschiedener Nukleophile synthetisiert werden .
Direkte Carbonylierung
Die direkte Carbonylierung ermöglicht die selektive Einführung funktioneller Gruppen an 1,3-Dienen, wie z. B. Carbonyl-, Carboxyl- oder Estergruppen .
Stereoselektive Konstruktion von 1,3-Dienen
Das 1,3-Butadien-Motiv findet sich häufig in vielen Naturprodukten und Medikamentenkandidaten mit relevanten biologischen Aktivitäten . Daher hat die stereoselektive Herstellung von Dienen in den letzten Jahrzehnten viel Aufmerksamkeit auf sich gezogen .
Synthese von polar-funktionalisierten 1,3-Butadienen
Die Synthese von polar-funktionalisierten 1,3-Butadienen, die O-, Si- und N-Atome enthalten, und ihre einzigartigen Eigenschaften für spezielle Anwendungen
Safety and Hazards
Wirkmechanismus
Target of Action
1-Phenyl-1,3-butadiene, also known as (E)-Buta-1,3-dien-1-ylbenzene, is a chemical compound that is primarily used in the polymerization process . The primary targets of this compound are the monomers involved in the polymerization process. It interacts with these monomers to form polymers with specific properties.
Mode of Action
The compound acts as a comonomer in the polymerization process. It is incorporated into the polymer chain during the polymerization of 1,3-butadiene . The presence of the phenyl group in the compound influences the properties of the resulting polymer. The phenyl group can introduce rigidity into the polymer chain, affecting its mechanical and thermal properties .
Biochemical Pathways
The polymerization of 1,3-butadiene with 1-Phenyl-1,3-butadiene leads to the formation of polymers with specific properties . The process is catalyzed by a rare-earth metal catalytic system .
Result of Action
The primary result of the action of 1-Phenyl-1,3-butadiene is the formation of polymers with specific properties. The incorporation of the compound into the polymer chain can influence the properties of the resulting polymer, such as its rigidity and thermal properties .
Action Environment
The action of 1-Phenyl-1,3-butadiene is influenced by various environmental factors. For instance, the temperature and the presence of a catalyst can affect the rate and efficiency of the polymerization process . Additionally, the concentration of the compound can influence its incorporation into the polymer chain .
Eigenschaften
IUPAC Name |
[(1E)-buta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346685 | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1515-78-2, 16939-57-4 | |
| Record name | Benzene, 1,3-butadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-Phenyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)

